molecular formula C7H17NO2 B042688 (S)-1,1-diethoxypropan-2-amine CAS No. 126147-80-6

(S)-1,1-diethoxypropan-2-amine

Cat. No. B042688
M. Wt: 147.22 g/mol
InChI Key: MLTOHCRTGWUMIR-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as bis[1-diethoxyphosphorylalkyl]amines, involves the treatment of aromatic aldehydes with ammonia and diethyl phosphite, demonstrating a method that might be adaptable for synthesizing (S)-1,1-diethoxypropan-2-amine. This process is highlighted by its ease, rapid execution, and good yield from simple starting materials (Kaboudin & Moradi, 2006).

Molecular Structure Analysis

The molecular structure of compounds analogous to (S)-1,1-diethoxypropan-2-amine, such as bis(1-diethoxyphosphorylalkyl)amines, suggests a versatile framework for further functionalization and structural analysis. These analyses typically involve spectroscopic methods like NMR and mass spectrometry to elucidate the molecular framework and stereochemistry of the compound.

Chemical Reactions and Properties

Chemical reactions involving (S)-1,1-diethoxypropan-2-amine or similar compounds often include transformations such as O-demethylation, amination, and reactions with diethyl phosphite. These reactions are crucial for the synthesis of more complex molecules and for modifying the chemical properties of the compound for specific applications. For example, the amination of 1-methoxy-2-propanol over silica-supported nickel catalysts produces related amines with high selectivity, indicating potential methodologies for synthesizing and modifying (S)-1,1-diethoxypropan-2-amine (Bassili & Baiker, 1990).

Scientific Research Applications

  • Selective Transformations of a Diprotected 2-Oxobutanedial

    • This study investigates the reactivity of 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a related compound to (S)-1,1-diethoxypropan-2-amine, towards various reagents. The findings indicate that hydride and Grignard-type additions occur at the oxo moiety, producing alcohols with good yields. The study also explores other transformations, providing insights into the reactivity of these types of compounds (Leiren, Valdersnes, & Sydnes, 2013).
  • Catalytic Amination of 1-Methoxy-2-Propanol

    • This paper discusses the amination of 1-methoxy-2-propanol by ammonia, using a nickel-on-silica catalyst. It provides insights into the process of producing 2-amino-1-methoxypropane, a compound structurally similar to (S)-1,1-diethoxypropan-2-amine, highlighting the influence of various reaction parameters on the process (Bassili & Baiker, 1990).
  • Biological Treatability of Amine Laden Refinery Wastewater

    • This research examines the treatability and shock load behavior of biological treatment systems in dealing with amine-laden wastewater. It offers relevant information for understanding the environmental impact and treatment methodologies for waste containing amines, including compounds like (S)-1,1-diethoxypropan-2-amine (Chong, 1994).
  • Microwave-Initiated Hydroamination of 2-Ethoxypropenal

    • This study explores the reactions of 2-ethoxyprop-2-enal with cycloaliphatic secondary amines under microwave irradiation. It sheds light on the processes involving compounds similar to (S)-1,1-diethoxypropan-2-amine, focusing on reaction rates and regioselectivity (Keiko, Verochkina, & Larina, 2011).
  • Transferable SAFT-VR Models for Reactive Mixtures

    • This paper presents the use of statistical associating fluid theory for modeling amines in mixtures with water and carbon dioxide. The research is relevant for understanding the behavior of compounds like (S)-1,1-diethoxypropan-2-amine in various industrial processes (Mac Dowell et al., 2011).
  • Biobased Amines: From Synthesis to Polymers

    • This review discusses the synthesis and applications of biobased amines, including their use as monomers in various polymers. It provides a broader context for the use of amines in material chemistry and their potential applications (Froidevaux et al., 2016).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes studying its toxicity, flammability, and environmental impact1617181920.


Future Directions

This involves identifying areas where further research could be beneficial. This could include potential applications of the compound, or ways to improve its synthesis or properties212223.


properties

IUPAC Name

(2S)-1,1-diethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOHCRTGWUMIR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC([C@H](C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304263
Record name (2S)-1,1-Diethoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,1-diethoxypropan-2-amine

CAS RN

126147-80-6
Record name (2S)-1,1-Diethoxy-2-propanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-1,1-Diethoxy-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001304263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,1-diethoxypropan-2-amine
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